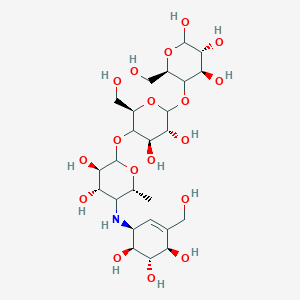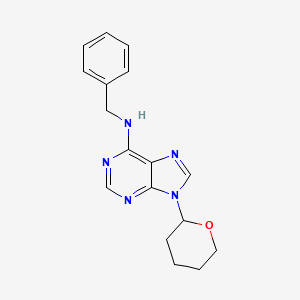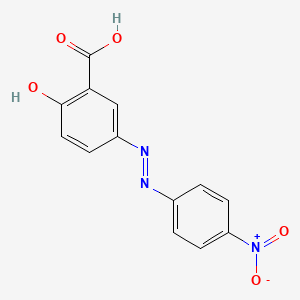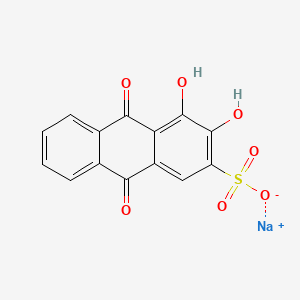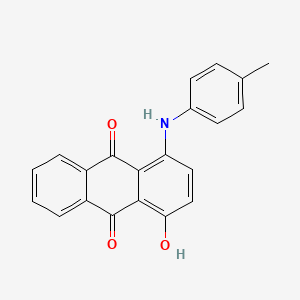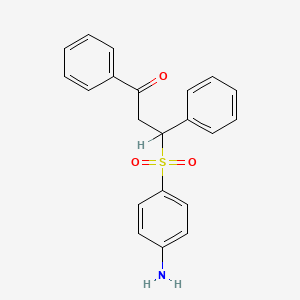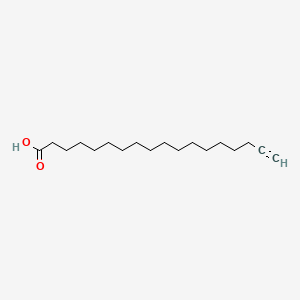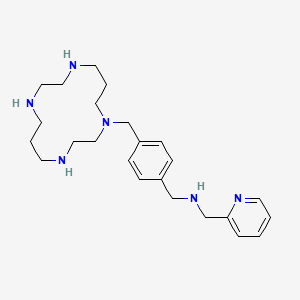
AMD 3465
Descripción general
Descripción
AMD 3465 is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyridine ring and a tetraazacyclotetradecane moiety, making it a valuable subject of study in medicinal chemistry and other research areas .
Mecanismo De Acción
Target of Action
AMD 3465, also known as GENZ-644494, is a potent and selective antagonist of the chemokine receptor CXCR4 . CXCR4 is a G-protein coupled receptor involved in chemotaxis, or the directed movement of cells in response to chemical signals. It plays a crucial role in various biological processes, including immune response, development, and hematopoiesis .
Mode of Action
This compound binds to CXCR4 with high affinity, blocking the interaction between CXCR4 and its natural ligand, CXCL12 . This prevents the activation of CXCR4 and inhibits the downstream signaling pathways that are normally triggered by CXCL12 binding .
Biochemical Pathways
The primary pathway affected by this compound is the CXCR4/CXCL12 signaling pathway. Under normal conditions, the binding of CXCL12 to CXCR4 activates various intracellular signaling cascades, leading to cellular responses such as chemotaxis, cell survival, and proliferation . By blocking CXCR4, this compound inhibits these responses.
Pharmacokinetics
The pharmacokinetics of this compound have been investigated in animal models. Following subcutaneous administration, absorption of this compound is rapid. The compound is cleared from the plasma in a biphasic manner, with a terminal half-life of 1.56-4.63 hours . This suggests that this compound has good bioavailability and a relatively short half-life.
Result of Action
The primary result of this compound action is the inhibition of CXCR4-mediated responses. In vitro studies have shown that this compound can potently inhibit HIV entry into cells . Additionally, it has been found to cause leukocytosis and mobilize hematopoietic stem cells in vivo . These effects are likely due to the disruption of CXCR4/CXCL12 signaling.
Análisis Bioquímico
Biochemical Properties
AMD 3465 interacts with the CXCR4 receptor, a G-protein coupled receptor, and exhibits an 8-fold greater affinity than AMD 3100 . This interaction plays a crucial role in various biochemical reactions, including cell signaling, chemotaxis, and stem cell mobilization .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It potently inhibits HIV cell entry, demonstrating its influence on cell function . Additionally, it has been found to mobilize stem cells in vivo . In the context of cancer, this compound has been shown to inhibit the migration of cancer cells towards SDF-1, thereby potentially limiting cancer metastasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its natural ligand, SDF-1 α . This prevents the activation of CXCR4 and the subsequent intracellular signaling pathways that are typically initiated by SDF-1 α binding . This mechanism of action is thought to underlie the observed effects of this compound on HIV cell entry and stem cell mobilization .
Metabolic Pathways
Given its role as a CXCR4 antagonist, it is likely involved in the regulation of pathways associated with CXCR4 activity, such as chemotaxis and cell signaling .
Subcellular Localization
The subcellular localization of this compound is likely to be at the cell membrane, given that its target, CXCR4, is a membrane-bound receptor
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AMD 3465 typically involves multiple steps. One common method includes the reaction of pyridinemethanamine with a benzyl halide derivative containing the tetraazacyclotetradecane group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
AMD 3465 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
AMD 3465 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
AMD3100: Another CXCR4 antagonist but less efficient compared to AMD 3465.
AMD070: A CXCR4 antagonist with different structural features.
CXCR4 Antagonist III: Another compound targeting the same receptor but with varying efficacy.
Uniqueness
This compound stands out due to its higher efficiency as a CXCR4 antagonist and its broader range of applications in scientific research .
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N6/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJJHESJXJQCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864849 | |
| Record name | 1-(Pyridin-2-yl)-N-({4-[(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phenyl}methyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185991-24-6 | |
| Record name | AMD-8664 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185991246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMD-8664 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMD9Z48ZTT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



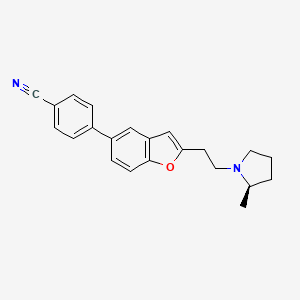

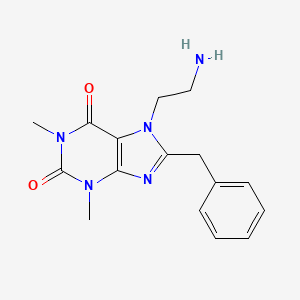

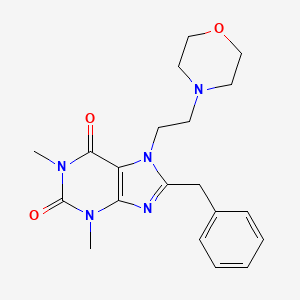
![2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide;hydrochloride](/img/structure/B1664773.png)
